

Application Note and Protocol: Arginase Activity Assay in the Presence of INCB01158

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Compound of Interest

Compound Name: Numidargistat

Cat. No.: B609684

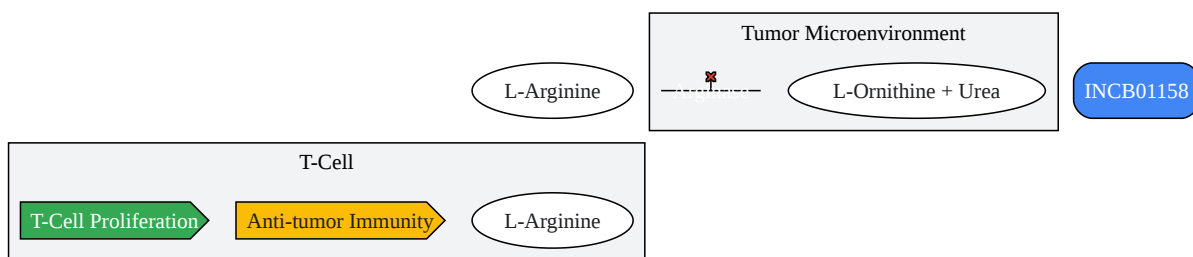
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] In the tumor microenvironment, elevated arginase activity, particularly by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine.[4][5] This amino acid is essential for T-cell proliferation and function, and its depletion results in immune suppression, allowing cancer cells to evade immune surveillance.[4][5] INCB01158 (also known as **Numidargistat** or CB-1158) is a potent and orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[6][7][8] By inhibiting arginase, INCB01158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5] This document provides a detailed protocol for assessing the in vitro activity of INCB01158 against arginase.

Signaling Pathway



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Data Presentation

Table 1: Inhibitory Activity of INCB01158 on Human Arginase Isoforms

Enzyme	IC50 (nM)
Recombinant Human Arginase 1	86[6]
Recombinant Human Arginase 2	296[6]
Native Arginase 1 (Human Granulocyte Lysate)	178[6]
Native Arginase 1 (Human Erythrocyte Lysate)	116[6]
Native Arginase 1 (Human Hepatocyte Lysate)	158[6]
Native Arginase 1 (Cancer Patient Plasma)	122[6]

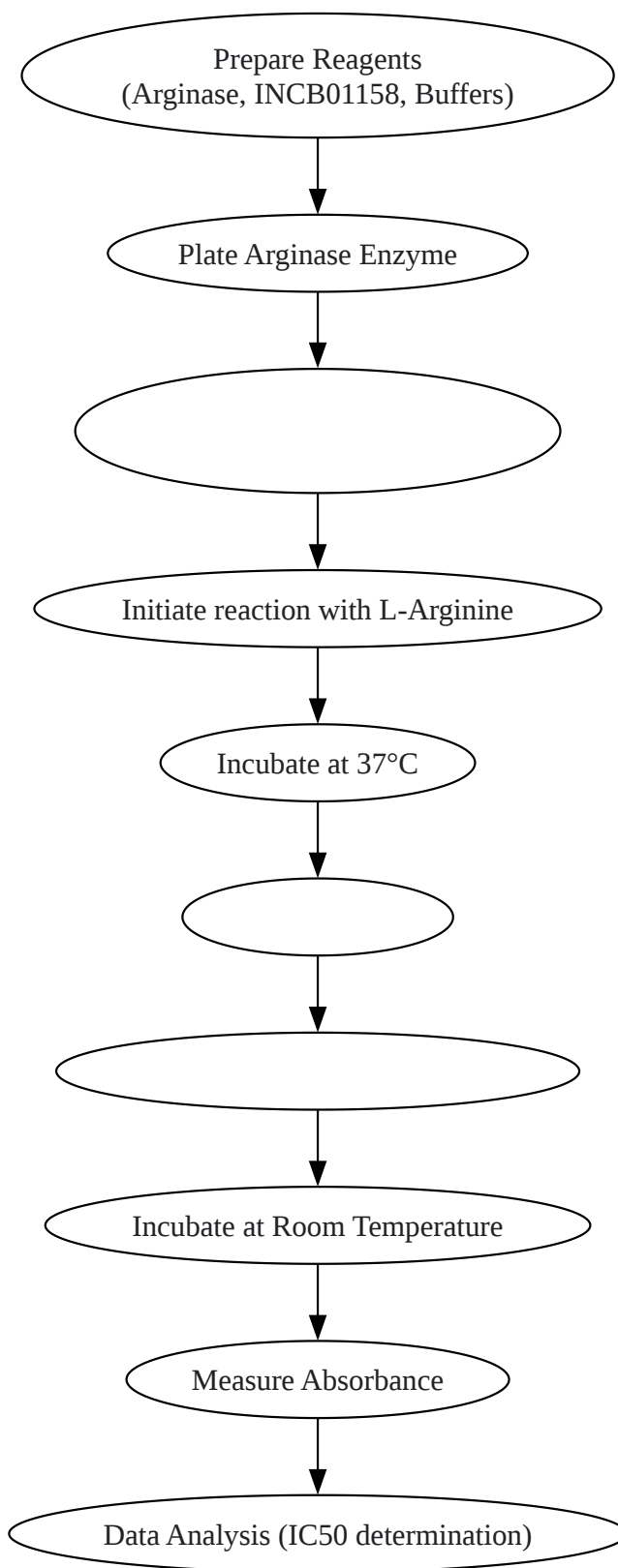
Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of INCB01158 on arginase. The assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.

Materials and Reagents

- Recombinant Human Arginase 1 (or other arginase-containing samples like cell/tissue lysates)
- INCB01158 (**Numidargistat**)
- L-Arginine
- Tris-HCl buffer (50 mM, pH 7.5)
- Manganese Chloride (MnCl₂) (10 mM)
- Urea Standard
- Reagent A (e.g., containing acid and an oxidizing agent)
- Reagent B (e.g., containing a chromogen that reacts with urea)
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit)[9][10]
- Incubator (37°C)

Experimental Workflow



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Detailed Protocol

1. Preparation of Reagents

- **Arginase Activation Buffer:** Prepare a solution of 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl_2 .
- **L-Arginine Substrate:** Prepare a 0.5 M solution of L-arginine in water.
- **INCB01158 Stock Solution:** Prepare a high-concentration stock solution of INCB01158 in DMSO (e.g., 10 mM).
- **INCB01158 Dilutions:** Prepare a serial dilution of INCB01158 in the Arginase Activation Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 μM . Include a vehicle control (DMSO at the same final concentration as in the INCB01158 dilutions).
- **Urea Standards:** Prepare a series of urea standards (e.g., 0 to 1 mM) by diluting a stock solution in water.

2. Sample Preparation (if not using recombinant enzyme)

- **Cell Lysates:** Harvest approximately 1×10^6 cells and lyse them in 100 μL of 10 mM Tris-HCl (pH 7.4) containing protease inhibitors and 0.4% (w/v) Triton X-100.[\[9\]](#)[\[11\]](#) Centrifuge at $14,000 \times g$ for 10 minutes at 4°C and collect the supernatant.[\[9\]](#)[\[11\]](#)
- **Tissue Homogenates:** Homogenize 10 mg of tissue in 100 μL of ice-cold Arginase Assay Buffer.[\[1\]](#) Centrifuge at $10,000 \times g$ for 5 minutes and collect the supernatant.[\[1\]](#)
- **Plasma/Serum Samples:** If samples contain high levels of urea, it is recommended to remove it using a 10 kDa molecular weight cut-off filter.[\[2\]](#)[\[9\]](#)

3. Arginase Activity Assay

- **Enzyme Activation:** In a 96-well plate, add 25 μL of the arginase-containing sample (recombinant enzyme or prepared lysate/homogenate) to each well. Add 25 μL of Arginase Activation Buffer. For samples from cancer patients, a pre-incubation step at $55\text{--}56^\circ\text{C}$ for 10 minutes may be performed to activate the enzyme.[\[12\]](#)

- Inhibitor Pre-incubation: Add 25 µL of the INCB01158 dilutions or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature.
- Enzymatic Reaction: Initiate the reaction by adding 25 µL of 0.5 M L-arginine to all wells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.[\[11\]](#)[\[12\]](#)
- Stop Reaction: Stop the reaction by adding 200 µL of an acidic solution (e.g., a mixture of H₂SO₄:H₃PO₄:H₂O in a 1:3:7 ratio).[\[12\]](#)
- Urea Detection:
 - Add 25 µL of 9% α-isonitrosopropiophenone (in ethanol) or an equivalent urea detection reagent from a commercial kit.[\[12\]](#)
 - Incubate at 95-100°C for 30-60 minutes.[\[12\]](#)
 - Cool the plate to room temperature.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the α-isonitrosopropiophenone method).[\[12\]](#)

4. Data Analysis

- Urea Standard Curve: Plot the absorbance of the urea standards against their known concentrations to generate a standard curve.
- Calculate Urea Concentration: Determine the concentration of urea produced in each sample well by interpolating from the urea standard curve.
- Calculate Percent Inhibition:
 - Percent Inhibition = $[1 - (\text{Activity with Inhibitor} / \text{Activity of Vehicle Control})] * 100$
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the INCB01158 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Controls

- No-Enzyme Control: A well containing all reagents except the arginase source to measure background absorbance.
- Vehicle Control: A well containing the arginase source and the vehicle (DMSO) without INCB01158 to determine maximal enzyme activity.
- Positive Control Inhibitor: If available, a known arginase inhibitor can be used as a positive control for the assay.

This detailed protocol provides a robust framework for researchers to accurately assess the inhibitory potential of INCB01158 on arginase activity, contributing to a better understanding of its mechanism of action and its development as an immuno-oncology agent.

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